N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and DHFR Inhibition Activity
A study focused on novel pyrazole analogues, which might include similar compounds, found that these derivatives exhibited broad spectrum antimicrobial activity comparable to standard antibiotics. Specifically, compounds with a benzenesulphonamide moiety showed excellent DHFR (dihydrofolate reductase) inhibition, suggesting potential as antimicrobial agents and in cancer therapy due to their role in inhibiting folate biosynthesis critical for cell division (Othman et al., 2020).
Synthesis and Biological Evaluation of Pyridazine Derivatives
Another study synthesized pyridazino derivatives and evaluated their antimicrobial activity. This research highlights the versatility of pyridazine compounds in generating biologically active molecules that can be tailored for specific therapeutic applications, such as combating various microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Inhibitors of Photosynthetic Electron Transport
Research on pyrazole derivatives as potential inhibitors of photosynthetic electron transport revealed that certain compounds exhibited inhibitory properties in the micromolar range, similar to commercial herbicides. These findings suggest applications in agricultural chemistry for the development of new herbicides with specific modes of action (Vicentini et al., 2005).
Antioxidant Activities of Pyrazolo[4,3-c][1,2]benzothiazin Derivatives
A study on N-substituted benzyl/phenyl derivatives showed moderate to significant radical scavenging activity, indicating their potential as antioxidants. These findings open avenues for developing therapeutic agents targeting oxidative stress-related diseases (Ahmad et al., 2012).
Synthesis and Applications in Heterocyclic Chemistry
The use of 3-aminopyridazines and 3-hydrazinopyridazines as building blocks for synthesizing functionalized compounds demonstrates the chemical versatility and potential for creating a wide range of biologically active molecules, further expanding the application of pyrazole derivatives in medicinal chemistry (Svete, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the 1,3-oxazine class of molecules, which have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiplatelet, antitubercular, and α-glucosidase inhibitory activities . .
Mode of Action
Compounds containing a 1,3-oxazine moiety are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3-oxazine derivatives , it is likely that this compound affects multiple pathways
Result of Action
Based on the known activities of 1,3-oxazine derivatives , it can be hypothesized that this compound may have effects such as inhibition of cell proliferation (anticancer activity), inhibition of bacterial growth (antibacterial activity), reduction of inflammation (anti-inflammatory activity), and inhibition of platelet aggregation
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-4-1-6-16-18(12)7-2-5-15-13(21)11-10-17-19-8-3-9-22-14(11)19/h1,4,6,10H,2-3,5,7-9H2,(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVKYSMLRPCMME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCCN3C(=O)C=CC=N3)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.